molecular formula C17H17Br2N3O2 B12010186 2-P-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide

2-P-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide

Cat. No.: B12010186
M. Wt: 455.1 g/mol
InChI Key: ZLTAUAFSYOWPEI-ZVBGSRNCSA-N
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Description

    2-P-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide: , also known as Tolylaminoacetic acid hydrazide , is a chemical compound with the following structural formula:

    C15H14Br2N2O2\text{C}_{15}\text{H}_{14}\text{Br}_2\text{N}_2\text{O}_2 C15​H14​Br2​N2​O2​

  • It contains a tolyl group (methylphenyl) and a hydrazide functional group.
  • The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a starting material for the synthesis of other compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

      Medicine: Research on its pharmacological effects and potential drug development.

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on available literature up to my last update in 2021 For the most recent research, consult scientific journals and databases

    : Example reference. Please refer to relevant scientific literature for more accurate and up-to-date information.

    Properties

    Molecular Formula

    C17H17Br2N3O2

    Molecular Weight

    455.1 g/mol

    IUPAC Name

    N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

    InChI

    InChI=1S/C17H17Br2N3O2/c1-11-3-5-13(6-4-11)20-10-16(23)22-21-9-12-7-14(18)17(24-2)15(19)8-12/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9+

    InChI Key

    ZLTAUAFSYOWPEI-ZVBGSRNCSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br

    Canonical SMILES

    CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br

    Origin of Product

    United States

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